

Spectroscopic Profile of 1-Bromo-4-butoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-4-butoxybenzene**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-butoxybenzene**, a compound of interest in various chemical and pharmaceutical research domains. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1-Bromo-4-butoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.39	Doublet	2H	Ar-H (ortho to Br)
~6.80	Doublet	2H	Ar-H (ortho to O)
~3.92	Triplet	2H	-O-CH ₂ -
~1.75	Multiplet	2H	-O-CH ₂ -CH ₂ -
~1.48	Multiplet	2H	-CH ₂ -CH ₂ -CH ₃
~0.97	Triplet	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data[[1](#)]

Chemical Shift (δ) ppm	Assignment
~158.2	Ar-C (C-O)
~132.3	Ar-C (C-H, ortho to Br)
~116.2	Ar-C (C-H, ortho to O)
~113.0	Ar-C (C-Br)
~67.9	-O-CH ₂ -
~31.3	-O-CH ₂ -CH ₂ -
~19.3	-CH ₂ -CH ₂ -CH ₃
~13.9	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Strong	C-H stretch (aliphatic)
~1590, 1490	Medium-Strong	C=C stretch (aromatic)
~1240	Strong	C-O stretch (aryl ether)
~1030	Medium	C-O stretch
~820	Strong	C-H bend (para-substituted aromatic)
~520	Medium	C-Br stretch

Mass Spectrometry (MS)

GC-MS Fragmentation Data[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
228/230	Moderate	[M] ⁺ (Molecular ion peak, bromine isotopes)
172/174	High	[M - C ₄ H ₈] ⁺ (Loss of butene)
157/159	Moderate	[M - C ₄ H ₉ O] ⁺ (Loss of butoxy radical)
77	Low	[C ₆ H ₅] ⁺ (Phenyl cation)
57	High	[C ₄ H ₉] ⁺ (Butyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A systematic approach utilizing various NMR experiments is crucial for the accurate structure elucidation of organic molecules.[2]

- Sample Preparation: Approximately 5-10 mg of **1-Bromo-4-butoxybenzene** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.[3]
- ^1H NMR Acquisition: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is obtained on the same instrument. Due to the low natural abundance and lower intrinsic sensitivity of the ^{13}C nucleus, a larger number of scans is typically required.[4] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[5][6]

- Sample Preparation: For a solid sample like **1-Bromo-4-butoxybenzene**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[7]
- Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).

- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

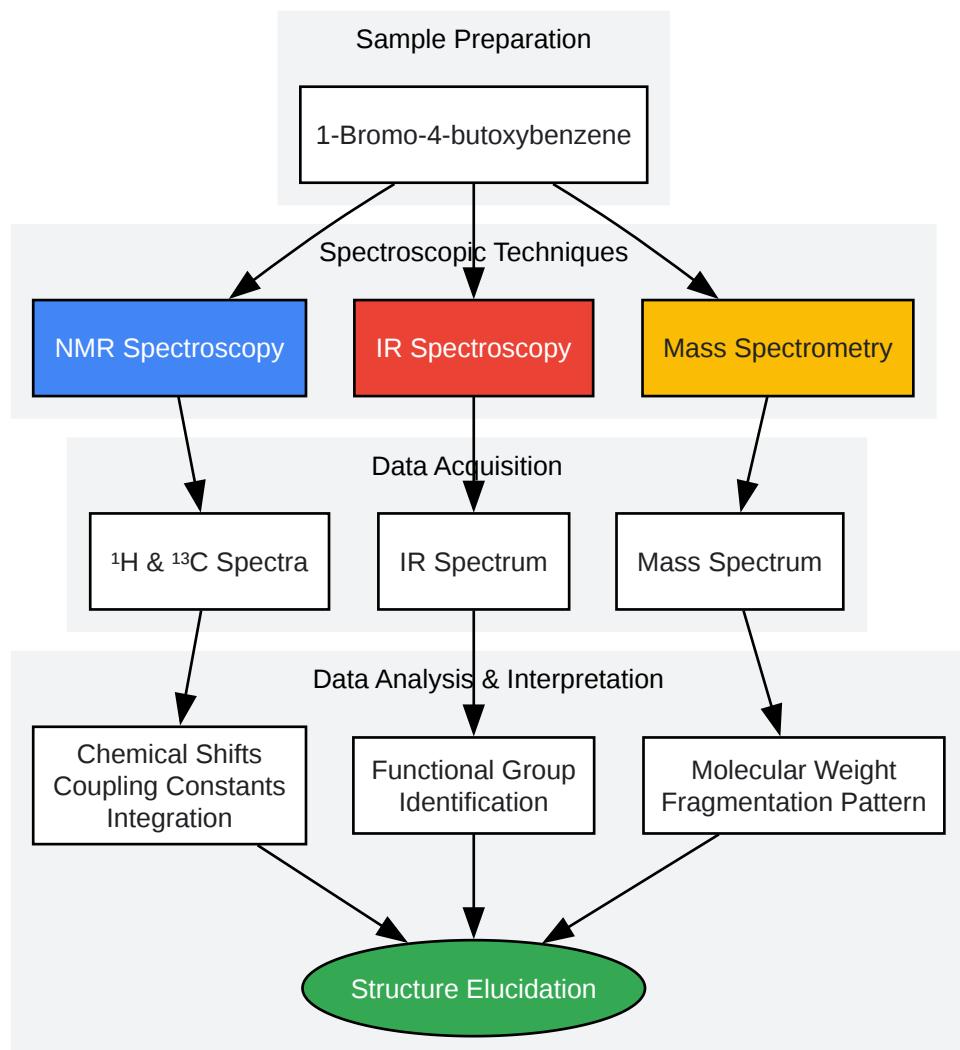
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[8\]](#)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis. The sample is vaporized in the GC inlet.[\[9\]](#)
- Ionization: In the ion source, the gaseous molecules are ionized, typically using Electron Impact (EI) ionization. High-energy electrons bombard the molecules, leading to the formation of a molecular ion (a radical cation) and various fragment ions.[\[9\]](#)[\[10\]](#)
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .[\[10\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Bromo-4-butoxybenzene**.



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Caption: Workflow for Spectroscopic Analysis of **1-Bromo-4-butoxybenzene**.

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References

- 1. 4-Butoxybromobenzene | C₁₀H₁₃BrO | CID 142395 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. amherst.edu [amherst.edu]
- 6. webassign.net [webassign.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fiveable.me [fiveable.me]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
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